3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-13-6-4-5-7-15(13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)14-8-10-16(31-3)11-9-14/h4-11H,12H2,1-3H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOMGSQNGESPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H20N6O3
- Molecular Weight : 416.4 g/mol
- CAS Number : 921533-19-9
- Chemical Structure : The compound features a triazole ring fused with a purine base, which is characteristic of many biologically active compounds.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values of 15 µM and 20 µM respectively.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action : The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response.
Pharmacokinetics
Pharmacokinetic studies have shown that after oral administration in animal models, the compound reaches peak plasma concentrations within 2 hours. The half-life is approximately 6 hours, suggesting moderate retention in systemic circulation.
Toxicity Profile
Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity. However, higher doses lead to hepatotoxicity as evidenced by elevated liver enzymes in treated animals.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. The mechanisms of action are believed to involve modulation of purinergic signaling pathways, which play crucial roles in inflammation and immune responses.
Key Biological Applications:
- Anti-inflammatory Activity : Compounds within this class have shown promise in reducing inflammation by interacting with specific enzymes or receptors involved in inflammatory pathways.
- Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells through various cellular mechanisms.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Anti-cancer Research :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their pharmacological implications are summarized below:
Table 1: Structural and Hypothetical Pharmacological Comparison
Key Observations:
Chloro groups increase lipophilicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility.
Steric Effects of Benzyl Substituents :
- The 2-methylbenzyl group (ortho-methyl) introduces steric hindrance, possibly limiting rotational freedom and altering binding geometry compared to the 4-methylbenzyl (para-methyl) analog. Para-substitution may allow better alignment with hydrophobic pockets in ARs .
Core Scaffold Specificity :
- Both compounds share the triazolo-purine-dione core, a hallmark of AR ligands. The A₃ receptor tolerates bulkier substituents, suggesting both compounds could exhibit A₃ selectivity, but the methoxy variant’s polarity might reduce off-target interactions with A₁/A₂ receptors .
Synthetic Considerations: Analogous compounds (e.g., thiazolidinones in and pyrido-triazolo-pyrimidinones in ) utilize methoxyphenyl groups in condensation reactions, highlighting the synthetic versatility of this substituent . However, the target compound’s ortho-methylbenzyl group may require regioselective alkylation steps, increasing synthetic complexity.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach using sodium hypochlorite (NaOCl) in ethanol at room temperature achieves high yields (73%) with minimal hazardous byproducts . Alternatively, refluxing in dimethylformamide (DMF) with sodium acetate facilitates spirocyclic intermediates, as demonstrated in analogous triazolo-purine systems . Key steps include:
- Hydrazine intermediate preparation via condensation.
- Oxidative ring closure using NaOCl or other oxidants.
- Purification via alumina chromatography or recrystallization from DMF/ethanol mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic and heterocyclic systems .
- X-ray Crystallography : Resolves stereochemistry and confirms fused ring systems. For example, Cambridge Crystallographic Data Centre (CCDC) depositions validate analogous triazolo-pyridine structures .
- NMR : ¹H/¹³C NMR distinguishes substituents (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from dynamic effects or polymorphism. Strategies include:
- Variable-Temperature NMR : Assess conformational flexibility in solution .
- DFT Calculations : Compare theoretical and experimental spectra to identify dominant conformers .
- Powder XRD : Detect polymorphic forms if recrystallization conditions vary .
Q. What computational methods predict the compound’s reactivity in Suzuki-Miyaura coupling or other functionalization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict regioselectivity at the purine core .
- Molecular Docking : Screens binding affinities for medicinal chemistry applications (e.g., kinase inhibitors) .
- Reaction Optimization : Use of XPhos Pd G3 catalyst in Suzuki couplings achieves >85% yields for similar triazolo-purines .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate pharmacokinetics .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) to correlate substituents with potency .
- Metabolic Stability Studies : Use microsomal incubation to assess oxidation susceptibility at the 2-methylbenzyl group .
Experimental Design & Data Analysis
Q. What experimental frameworks validate the compound’s environmental fate or toxicity?
- Methodological Answer :
- OECD Guidelines : Apply biodegradation (Test 301) and ecotoxicity (Daphnia magna acute toxicity) assays .
- LC-MS/MS : Quantify environmental persistence in water/soil matrices .
- QSPR Models : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .
Q. How should researchers address low reproducibility in synthetic yields?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
